5-[(4-fluorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
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Overview
Description
5-[(4-fluorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring with a thioxo group and a sulfonyl group attached to a fluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-fluorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of 4-fluorobenzenesulfonyl chloride with thiourea under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which then cyclizes to form the desired pyrimidine derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and bases like triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(4-fluorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form a sulfone derivative.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: The major product is the corresponding sulfone derivative.
Reduction: The major product is the sulfide derivative.
Substitution: The major products are the substituted phenyl derivatives, depending on the nucleophile used.
Scientific Research Applications
5-[(4-fluorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It has potential as an inhibitor of certain enzymes due to its sulfonyl and thioxo groups.
Medicine: It is being investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 5-[(4-fluorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The thioxo group can also participate in redox reactions, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
- 5-[(4-bromophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
- 5-[(4-methylphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Uniqueness
The presence of the fluorine atom in 5-[(4-fluorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and methyl analogs. This makes it a valuable compound for drug development and other applications where these properties are desirable.
Properties
IUPAC Name |
5-(4-fluorophenyl)sulfonyl-2-sulfanylidene-1H-pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O3S2/c11-6-1-3-7(4-2-6)18(15,16)8-5-12-10(17)13-9(8)14/h1-5H,(H2,12,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEPGHXDOUIOPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)C2=CNC(=S)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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